molecular formula C15H19N3O2S B7534337 N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide

N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide

Cat. No. B7534337
M. Wt: 305.4 g/mol
InChI Key: FHQJNXAQXSYNPI-UHFFFAOYSA-N
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Description

N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, also known as P5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and agriculture.

Mechanism of Action

The exact mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide exerts its biological effects through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and inflammation. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been shown to selectively inhibit certain protein kinases, making it a promising candidate for the development of targeted therapeutics.
Biochemical and Physiological Effects
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its high potency and selectivity towards certain protein kinases. This makes it a valuable tool compound for the study of cellular signaling pathways. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its relatively complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. One area of interest is the development of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide-based therapeutics for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential targets. Additionally, the synthesis method of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be optimized to improve yields and reduce costs. Finally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be further studied for its potential applications in agriculture, particularly as a fungicide or herbicide.
Conclusion
In conclusion, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, or N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, is a promising compound with potential applications in various fields, including medicinal chemistry, biology, and agriculture. Its high potency and selectivity towards certain protein kinases make it a valuable tool compound for the study of cellular signaling pathways. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential applications.

Synthesis Methods

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide involves the reaction of 2-tert-butyl-5-chloropyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. This synthesis method has been optimized to achieve high yields and purity of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide.

Scientific Research Applications

N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been used as a tool compound in the study of cellular signaling pathways, particularly those involving protein kinases.

properties

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-6-5-7-13(8-11)21(19,20)18-12-9-16-14(17-10-12)15(2,3)4/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQJNXAQXSYNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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